molecular formula C5H3KN4O2 B12674056 3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt CAS No. 67208-09-7

3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt

Cat. No.: B12674056
CAS No.: 67208-09-7
M. Wt: 190.20 g/mol
InChI Key: VWBWAALEWBNEIR-UHFFFAOYSA-M
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Description

3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is a chemical compound with the molecular formula C5H3KN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt typically involves the reaction of 3,7-Dihydro-1H-purine-2,6-dione with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 8-9.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other purine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various purine derivatives, which have significant applications in medicinal chemistry and biochemistry.

Scientific Research Applications

3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of other purine derivatives.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound can also interact with nucleic acids, influencing DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Theobromine: 3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione

    Caffeine: 1,3,7-Trimethylxanthine

    Theophylline: 1,3-Dimethylxanthine

Uniqueness

3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is unique due to its specific potassium salt form, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

CAS No.

67208-09-7

Molecular Formula

C5H3KN4O2

Molecular Weight

190.20 g/mol

IUPAC Name

potassium;3H-purin-7-ide-2,6-dione

InChI

InChI=1S/C5H4N4O2.K/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1

InChI Key

VWBWAALEWBNEIR-UHFFFAOYSA-M

Canonical SMILES

C1=NC2=C([N-]1)C(=O)NC(=O)N2.[K+]

Origin of Product

United States

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